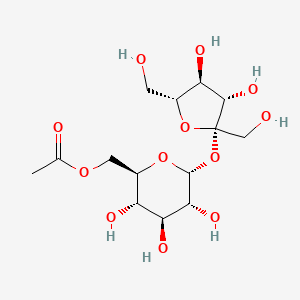

Sucrose-6-acetic ester

Description

Historical Context of Its Discovery and Initial Synthesis Approaches

The development of synthetic methods for Sucrose-6-acetic ester has been driven by its importance as a precursor, particularly for the high-intensity sweetener sucralose (B1001). Initial chemical synthesis approaches often involved the direct reaction of sucrose (B13894) with an acetylating agent like acetic anhydride (B1165640) in a solvent such as pyridine. nih.gov However, this method was hampered by low selectivity, leading to a mixture of various monoesters and higher acylated by-products, which necessitated complex and challenging purification steps. nih.gov

To overcome these selectivity issues, researchers developed more sophisticated chemical methods. One significant approach is the "mono-group protection method," which became a cornerstone for industrial synthesis. google.comepo.org This strategy often involves the use of organotin compounds, such as dibutyltin (B87310) oxide, which react with sucrose to form a stannylene acetal (B89532), primarily between the 6- and 4-hydroxyl groups. google.comgoogle.com This intermediate then directs the acylation to the desired 6-position with high selectivity when reacted with an acylating agent. epo.orggoogle.com

Other chemical strategies have also been explored and patented. These include the use of trialkyl orthoesters (like trimethyl orthoacetate) and an acid catalyst to form a cyclic intermediate, which upon mild hydrolysis yields a mixture of the 4- and 6-esters. google.com Subsequent treatment with a base can then isomerize the 4-ester to the more stable 6-ester. google.com Further innovations include processes using solid acid catalysts for transesterification with ethyl acetate (B1210297), which offers advantages like simpler processes and lower production costs. google.com

In parallel with chemical methods, enzymatic synthesis has gained significant attention as a milder and more selective alternative. nih.gov These biocatalytic approaches primarily utilize two types of enzymes: lipases and fructosyltransferases (FTase). nih.govresearchgate.net Lipases, such as those from Candida rugosa, can catalyze the regioselective transesterification of sucrose with an acyl donor like vinyl acetate. mdpi.com Fructosyltransferases, sourced from microorganisms like Aspergillus oryzae, can synthesize this compound by catalyzing a reaction between sucrose and glucose-6-acetate. nih.govnih.gov These enzymatic methods avoid the use of toxic reagents and harsh reaction conditions associated with some chemical routes. nih.gov

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₂₄O₁₂ |

| Molecular Weight | 384.33 g/mol |

| Appearance | White crystalline solid |

| IUPAC Name | [(2R,3S,4S,5R,6R)-6-[(2S,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl acetate |

| Melting Point | 116 °C |

| Boiling Point | 674.6 °C |

Significance of this compound as a Key Intermediate in Organic Synthesis

The primary significance of this compound lies in its role as a crucial intermediate for the synthesis of sucralose (4,1',6'-trichloro-4,1',6'-trideoxygalactosucrose), a widely used non-caloric artificial sweetener. google.comgoogle.compatsnap.com The synthesis of sucralose requires the selective chlorination of the hydroxyl groups at the 4, 1', and 6' positions of the sucrose molecule, while leaving the other hydroxyl groups, including the one at the 6-position, untouched.

This compound is the cornerstone of the "monoester protection" route to sucralose. google.com In this strategy, the acetyl group at the 6-position acts as a protecting group, masking the primary hydroxyl group and preventing it from reacting during the subsequent chlorination step. googleapis.com Once the unprotected hydroxyl groups are selectively replaced with chlorine atoms using a chlorinating agent (often a Vilsmeier reagent), the acetate-protected intermediate (trichlorosucrose-6-acetate) is formed. googleapis.comepo.org The final step is the deacetylation (removal of the acetyl group) to yield the final sucralose product. googleapis.com The efficiency and purity achieved through this intermediate pathway have made it a preferred industrial method. google.compatsnap.com

Beyond its pivotal role in sucralose production, this compound serves as a versatile starting material for other sucrose derivatives. It is a precursor for the synthesis of various sucrose-6-esters, such as sucrose-6-fatty acid esters, which are valuable nonionic surfactants used in the food, medicine, and cosmetic industries.

The development of varied and efficient synthesis methods, both chemical and enzymatic, has solidified the standing of this compound as a key building block in carbohydrate chemistry. Its application streamlines the production of complex molecules by simplifying the process of selective modification of the sucrose backbone.

Table 2: Comparison of Selected Synthesis Approaches for this compound

| Method | Key Reagents/Catalyst | Typical Solvent | Reported Yield/Conversion | Reference |

|---|---|---|---|---|

| Solid Acid Catalyst | Sucrose, Ethyl acetate, Anhydrous ceric sulfate (B86663) | N,N-dimethylformamide (DMF) | 79.3% content in crude product | google.com |

| Organotin Method | Sucrose, Acetic anhydride, Organotin compound | N,N-dimethylformamide (DMF), Cyclohexane | High yield, suitable for continuous production | google.com |

| Enzymatic (Fructosyltransferase) | Sucrose, Glucose-6-acetate, Immobilized FTase from Aspergillus sp. | Acetate Buffer | 24.96% conversion rate of g-6-a | nih.govijbiotech.com |

| Enzymatic (Fructosyltransferase) | Sucrose, Glucose-6-acetate, FTase from Aspergillus oryzae | Acetate Buffer | Optimal conditions identified for synthesis | nih.gov |

Properties

CAS No. |

63648-81-7 |

|---|---|

Molecular Formula |

C14H24O12 |

Molecular Weight |

384.33 g/mol |

IUPAC Name |

[6-[3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl acetate |

InChI |

InChI=1S/C14H24O12/c1-5(17)23-3-7-8(18)10(20)11(21)13(24-7)26-14(4-16)12(22)9(19)6(2-15)25-14/h6-13,15-16,18-22H,2-4H2,1H3 |

InChI Key |

PAOSLUFSNSSXRZ-UHFFFAOYSA-N |

SMILES |

CC(=O)OCC1C(C(C(C(O1)OC2(C(C(C(O2)CO)O)O)CO)O)O)O |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@]2([C@H]([C@@H]([C@H](O2)CO)O)O)CO)O)O)O |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)OC2(C(C(C(O2)CO)O)O)CO)O)O)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Sucrose 6 Acetic Ester

Chemical Synthesis Pathways

The regioselective synthesis of sucrose-6-acetic ester has been approached through various chemical strategies, each aiming to enhance yield and selectivity while minimizing complex protection and deprotection steps. These methods range from the use of organometallic intermediates to the application of solid-phase catalysts.

Regioselective Esterification Techniques

Organotin-mediated acylation is a prominent method for achieving regioselective synthesis of sucrose (B13894) esters. This technique involves the reaction of sucrose with a di(hydrocarbyl)tin oxide, most commonly dibutyltin (B87310) oxide (DBTO), in an inert organic solvent. google.com This initial reaction forms a key intermediate, a 1,3-di-(6-O-sucrose)-1,1,3,3-tetra(hydrocarbyl)distannoxane. google.comgoogle.com The formation of this distannoxane intermediate is crucial as it selectively activates the hydroxyl group at the C-6 position, enhancing its nucleophilicity. google.comtandfonline.com

Subsequent reaction of this activated sucrose-tin complex with an acylating agent, such as acetic anhydride (B1165640), leads to the preferential formation of the sucrose-6-ester. google.com The process is typically carried out in a polar organic solvent like N,N-dimethylformamide (DMF). google.com One of the advantages of this method is that the reaction solution containing the sucrose-6-acetate can often be used directly in the subsequent chlorination step to produce sucralose (B1001), avoiding cumbersome purification processes. google.com

Recent studies have focused on optimizing this process by investigating the influence of molar ratios of reactants, reaction time, and temperature on the yield of sucrose-6-acetate. figshare.comacs.org Kinetic models have been developed for both high-temperature and low-temperature process variations to better understand and control the reaction, with findings suggesting that early-stage cooling and reduced reaction times can significantly improve the yield in the low-temperature process. figshare.comacs.org

| Parameter | Condition/Value | Outcome | Reference |

| Reactants | Sucrose, Dibutyltin Oxide (DBTO), Acetic Anhydride | Forms a distannoxane intermediate, leading to regioselective acylation at the C-6 position. | google.comgoogle.com |

| Solvent | N,N-dimethylformamide (DMF) | Provides a suitable medium for the reaction. | google.com |

| Intermediate | 1,3-di-(6-O-sucrose)-1,1,3,3-tetra(hydrocarbyl)distannoxane | Selectively activates the C-6 hydroxyl group. | google.comgoogle.com |

| Optimization | Molar ratios, reaction time, temperature | Influences the yield of sucrose-6-acetate. | figshare.comacs.org |

| Kinetic Models | First-order and second-order pseudohomogeneous models | Provide insights for process optimization and reactor design. | figshare.comacs.org |

An alternative route to sucrose-6-esters involves the use of orthoesters or ketene (B1206846) acetals. This method proceeds through the formation of a sucrose alkyl 4,6-orthoester intermediate. google.comgoogle.com The reaction of sucrose with a ketene acetal (B89532), such as 1,1-dimethoxyethene, in the presence of an acid catalyst like p-toluenesulphonic acid, yields the sucrose methyl 4,6-orthoacetate. google.com

| Step | Reactants/Conditions | Product | Reference |

| 1 | Sucrose, Ketene Acetal (e.g., 1,1-dimethoxyethene), Acid Catalyst | Sucrose alkyl 4,6-orthoester | google.comgoogle.com |

| 2 | Sucrose alkyl 4,6-orthoester, Mild Aqueous Acidic Conditions | Mixture of sucrose 4- and 6-monoesters | google.comgoogle.com |

| 3 | Mixture of sucrose 4- and 6-monoesters, Base | Sucrose 6-monoester | google.com |

The use of solid acid catalysts presents a more environmentally friendly and economically viable approach to sucrose esterification. These catalysts are easily recoverable and reusable, simplifying the purification process. google.com Sulfated metal oxides, such as sulfated tin oxide (SO42-/SnO2) and sulfated zirconia (SO42-/ZrO2), have shown significant potential in this area. researchgate.net

One specific method involves the transesterification of sucrose with an ester like ethyl acetate (B1210297) in the presence of a solid superacid catalyst, such as SO42−—TiO2/Al2O3 or SO42−—TiO2. google.com The reaction is typically carried out in a solvent like DMF at elevated temperatures. For instance, stirring sucrose, ethyl acetate, and a SO42−—TiO2/Al2O3 catalyst at 80°C for 6 hours can yield sucrose-6-acetate. google.com The catalyst's performance is linked to its acidic properties and surface structure, with studies showing that factors like sulfate (B86663) content and calcination temperature can be optimized to enhance catalytic activity. researchgate.net

| Catalyst | Reactants | Solvent | Temperature | Yield | Reference |

| SO42−—TiO2/Al2O3 | Sucrose, Ethyl Acetate | DMF | 80°C | 79% | google.com |

| Sulfated Tin Oxide (STO) | Octanoic Acid, Methanol (B129727) | - | Various | - | researchgate.net |

| Amberlyst-16 | Lauric Acid, 2-ethyl hexanol | - | 140°C | >98% | csic.es |

Direct acylation of sucrose using acetic anhydride in polar solvents is a common method for producing sucrose-6-acetate. nih.govgoogle.com The reaction is often carried out in N,N-dimethylformamide (DMF), which acts as a solvent and can also influence the reaction's selectivity. google.compatsnap.com To drive the reaction and neutralize the acetic acid byproduct, an acid-binding agent is typically employed. google.com

The yield and purity of the resulting sucrose-6-acetate are highly dependent on the reaction conditions, including temperature, the molar ratio of reactants, and the specific catalyst system used. google.comgoogleapis.com For example, reacting sucrose with acetic anhydride in a mixed solvent of water and DMF at low temperatures (0-5°C) can achieve yields of 72-85%. google.com Another approach involves using an organic complex alkali metal salt as a catalyst in DMF, which can also lead to high yields of sucrose-6-acetate. googleapis.com

| Acylating Agent | Solvent | Catalyst/Conditions | Yield | Reference |

| Acetic Anhydride | DMF/Water | Acid-binding agent, 0-5°C | 72-85% | google.com |

| Acetic Anhydride | DMF | Organic complex alkali metal salt | 88% | googleapis.com |

| Acetic Anhydride | Pyridine | Variable temperatures | - | nih.gov |

N,N-Dimethylformamide dimethyl acetal (DMF-DMA) is a versatile reagent in organic synthesis, acting as both a solvent and an electrophilic methyl group source. chemicalbook.comnih.gov In the context of sucrose chemistry, it can be used in the synthesis of intermediates for producing sucrose-6-acetate. While direct pathways for the synthesis of this compound using DMF-DMA are not extensively detailed in the provided context, its role as a building block for various heterocyclic and other organic compounds suggests its potential application in modifying sucrose. nih.govsigmaaldrich.com For instance, a patented method mentions adding sucrose to N,N-dimethyl formamide, followed by the addition of a catalyst and ortho-acetate, which is structurally related to the functionalities present in DMF-DMA. patsnap.com

Process Optimization in Chemical Synthesis

The chemical synthesis of this compound involves critical process parameters that significantly influence yield and selectivity. Optimization of these parameters is paramount for developing commercially viable production methods.

Solvent System Design and Optimization

The choice of solvent is crucial in the synthesis of this compound, as it affects the solubility of sucrose and the catalytic activity of enzymes. researchgate.net Due to the polar nature of sucrose and the often non-polar nature of the acylating agents, finding a suitable solvent system that dissolves both reactants is a significant challenge.

A common approach involves the use of polar, aprotic solvents such as N,N-dimethylformamide (DMF). researchgate.netgoogle.comsciencesnail.com Research has shown that a composite solvent system can enhance synthesis efficiency. For instance, a system comprising DMF and tert-amyl alcohol has been found to be more efficient than a DMSO composite solvent. researchgate.net In one optimized process, a mixture of tert-amyl alcohol and DMSO (4:1 v/v) was used to achieve a 70% conversion of sucrose to 6-O-lauroylsucrose in 24 hours. nih.gov Another study utilized a two-phase system of a buffer solution and an organic solvent for the transesterification of sucrose and vinyl acetate. researchgate.net

The optimization of solvent systems aims to achieve high yields, reduce toxicity, lower costs, and simplify the scale-up process. researchgate.net

Catalyst Development and Efficiency Enhancement

Catalysts play a pivotal role in directing the regioselectivity of the acylation reaction towards the desired 6-position of the sucrose molecule. Both chemical and enzymatic catalysts have been explored for this purpose.

In chemical synthesis, organo-tin compounds have been traditionally used to form a sucrose-tin adduct, which then reacts with an acylating agent. patsnap.comepo.org However, efforts are being made to develop more environmentally friendly and recoverable catalysts. Supported catalysts, where the active component is immobilized on an inorganic carrier, offer a promising alternative, as they can be easily recovered by filtration. epo.org

Enzymatic catalysts, particularly lipases, have gained significant attention due to their high selectivity, which reduces the need for complex protection and deprotection steps. researchgate.netgoogle.com Lipases from various sources, including Aspergillus niger, Candida antarctica, and Thermomyces lanuginosus, have been successfully employed. nih.govcore.ac.ukkoreascience.kr Enhancing the catalytic efficiency of these enzymes is a key area of research. Techniques such as bioimprinting and interfacial activation have been shown to improve the catalytic performance of lipases in organic solvents. nih.gov For example, Aspergillus niger lipase (B570770) imprinted with oleic acid and sorbitol exhibited a 2.0-fold increase in the sucrose esterification rate. nih.gov

Reaction Condition Control for Enhanced Yield and Selectivity

Precise control of reaction conditions such as temperature, time, and reagent ratios is essential for maximizing the yield and selectivity of this compound synthesis.

Temperature: The optimal reaction temperature is a balance between reaction rate and enzyme stability or catalyst integrity. In enzymatic synthesis, temperatures are typically maintained between 40°C and 60°C. researchgate.netgoogle.compatsnap.com For instance, a study using Lipozyme TL IM as a catalyst found 45°C to be the optimal temperature. researchgate.net Chemical synthesis methods may employ a wider range of temperatures. epo.orggoogle.com

Time: The reaction time is optimized to achieve maximum conversion without promoting the formation of by-products. Reaction times can vary significantly depending on the catalyst and other conditions, ranging from 20-40 minutes in a microfluidic reactor to several hours in batch processes. nih.govpatsnap.com

Reagent Ratios: The molar ratio of sucrose to the acylating agent is a critical factor. An excess of the acylating agent, such as vinyl acetate, is often used to drive the reaction towards the product side. patsnap.comresearchgate.net Ratios of sucrose to vinyl acetate have been reported in the range of 1:15 to 1:20. patsnap.com The concentration of the catalyst is also optimized to ensure efficient conversion. researchgate.net

Table 1: Optimized Conditions for this compound Synthesis

| Parameter | Optimized Value/Range | Reference |

|---|---|---|

| Solvent System | DMF/tert-amyl alcohol (1/1 v/v) | researchgate.net |

| tert-amyl alcohol/DMSO (4:1 v/v) | nih.gov | |

| Catalyst | Lipozyme TL IM | researchgate.net |

| Immobilized Aspergillus niger lipase | nih.gov | |

| Temperature | 40-60°C | researchgate.netgoogle.compatsnap.com |

| Reaction Time | 20-40 min (microfluidic) to 24-48 h (batch) | nih.govpatsnap.com |

| Reagent Ratio (Sucrose:Vinyl Acetate) | 1:15 - 1:20 | patsnap.com |

Enzymatic Synthesis Approaches

Enzymatic methods for synthesizing this compound offer several advantages over chemical routes, including high regioselectivity, milder reaction conditions, and reduced environmental impact. researchgate.netresearchgate.net

Lipase-Catalyzed Transesterification and Esterification

Lipases are the most commonly used enzymes for the synthesis of sugar esters. core.ac.uk They catalyze the transesterification reaction between sucrose and an acyl donor, typically a vinyl ester or a fatty acid ester. researchgate.netnih.gov This process is highly regioselective, favoring the primary hydroxyl group at the 6-position of the glucose moiety in sucrose. koreascience.kr

Enzyme Screening and Immobilization Techniques

The selection of a suitable lipase is the first step in developing an efficient enzymatic process. Lipases from different microbial sources exhibit varying degrees of activity and selectivity.

Enzyme Screening: Studies have screened various commercial lipases to identify the most effective ones for sucrose acylation. koreascience.kr Lipases from Thermomyces lanuginosus and Candida antarctica B are among the most frequently used and have shown high efficiency. core.ac.ukcsic.es For example, lipase from T. lanuginosus selectively catalyzes the synthesis of 6-O-acylsucrose, while lipase from C. antarctica B can be used for the preparation of 6,6'-di-acylsucrose. core.ac.uk Lipase from Candida rugosa has also been utilized for the synthesis of sucrose-6-acetate. researchgate.net

Immobilization Techniques: To enhance their stability and reusability, lipases are often immobilized on solid supports. google.com Immobilization can also improve the enzyme's catalytic performance. nih.gov Common immobilization methods include adsorption on materials like macroporous resin, silica (B1680970), or diatomaceous earth, and covalent attachment. nih.govnih.govcore.ac.uk For instance, Aspergillus niger lipase immobilized on a resin showed a high immobilization yield of 95.7 ± 1.9%. nih.gov Surfactant-coated lipases immobilized in sol-gel have demonstrated improved thermal and operational stability, maintaining high catalytic activity after multiple cycles. researchgate.net Cross-linked enzyme aggregates (CLEAs) are another effective immobilization strategy that has been shown to be highly efficient for the biosynthesis of sucrose-6-acetate. researchgate.net

Table 2: Lipases Used in this compound Synthesis

| Lipase Source | Immobilization Support/Method | Key Findings | Reference(s) |

|---|---|---|---|

| Candida antarctica | Adsorbed on Lewatit (Novozym 435) | Useful for preparing 6,6'-di-acylsucrose. | core.ac.uk |

| Candida rugosa | Sol-gel supports (surfactant-coated) | Yield of sucrose-6-acetate reached 78.68%. | researchgate.net |

| Thermomyces lanuginosus | Granulated with silica | Selectively synthesizes 6-O-acylsucrose; retained >80% activity after 20 cycles. | core.ac.uk |

| Aspergillus niger | Adsorbed on macroporous resin (bioimprinted) | 1.7 times increase in esterification rate compared to unimprinted lipase. | nih.gov |

Biocatalyst Performance Optimization (e.g., pH, Temperature, Substrate Ratio)

The optimization of reaction conditions is critical for maximizing the yield and efficiency of biocatalytic synthesis of this compound. Research has focused on key parameters such as pH, temperature, and the molar ratio of substrates for various enzymatic systems.

For the synthesis catalyzed by an immobilized fructosyltransferase (IFTase) from a novel strain, Aspergillus sp. GX-0010, a systematic investigation identified the optimal conditions for the reaction. The highest conversion rate was achieved at a temperature of 50°C and a pH of 6.5. ijbiotech.comresearchgate.net The ideal molar ratio of the substrates, glucose-6-acetate (g-6-a) to sucrose, was determined to be 1:2. ijbiotech.comresearchgate.net Under these optimized parameters, which also included a 60-minute reaction time and an enzyme concentration of 35.0 g/L, a glucose-6-acetate conversion rate of 24.96% was attained. ijbiotech.comresearchgate.net

Similarly, studies on fructosyltransferase from Aspergillus oryzae have been conducted to pinpoint the most effective reaction parameters. For one such enzyme, the optimal conditions were found to be a temperature of 50°C, a pH of 6.2, and a substrate ratio of glucose-6-acetate to sucrose of 1:3. nih.gov Another novel fructosyltransferase, AoFT from Aspergillus oryzae ZZ-01, exhibited optimal activity at 45°C and was stable across a pH range of 4.5 to 7.5, with its optimum pH at 6.0. nih.gov A recombinant version of this enzyme, r-AoFT, showed a higher optimal temperature at 55°C. mdpi.com

These findings highlight the importance of tailoring reaction conditions to the specific biocatalyst being used to achieve maximum productivity.

Table 1: Optimized Conditions for Fructosyltransferase-Catalyzed Synthesis of this compound

| Enzyme Source | Optimal Temperature | Optimal pH | Optimal Substrate Ratio (g-6-a:Sucrose) | Achieved Conversion/Yield |

| Immobilized FTase (Aspergillus sp. GX-0010) ijbiotech.comresearchgate.net | 50°C | 6.5 | 1:2 | 24.96% (g-6-a conversion) |

| FTase (Aspergillus oryzae) nih.gov | 50°C | 6.2 | 1:3 | Not specified |

| Novel AoFT (Aspergillus oryzae ZZ-01) nih.gov | 45°C | 6.0 | Not specified | 32% (overall conversion) |

| Recombinant r-AoFT (Aspergillus oryzae ZZ-01) mdpi.com | 55°C | 5.5 | Not specified | Not specified |

Fructosyltransferase-Mediated Biosynthesis

The use of fructosyltransferases represents a significant advancement in the biosynthesis of this compound, offering a highly selective alternative to traditional chemical methods.

Novel Enzyme Discovery and Characterization (e.g., from Aspergillus sp. GX-0010, Aspergillus oryzae)

The discovery and characterization of new, highly efficient fructosyltransferases are central to improving the enzymatic synthesis of this compound. A notable discovery is a novel fructosyltransferase (FTase) from Aspergillus sp. GX-0010. ijbiotech.comnih.gov This enzyme was successfully immobilized, and the resulting immobilized fructosyltransferase (IFTase) demonstrated enhanced thermal and pH stability compared to its free counterpart. ijbiotech.comresearchgate.net

Another significant breakthrough was the purification and characterization of a novel fructosyltransferase (AoFT) from Aspergillus oryzae ZZ-01. nih.gov This enzyme, with a molecular mass of approximately 50 kDa, was shown to be a potent biocatalyst for synthesizing Sucrose-6-acetate from sucrose and glucose-6-acetate. nih.gov This was reportedly the first instance of a purified and characterized fructosyltransferase from an Aspergillus species for this specific synthesis. nih.gov

Further research has led to the cloning of the fructosyltransferase gene from Aspergillus oryzae and its successful expression in Escherichia coli. nih.gov The resulting recombinant protein, with a molecular weight of about 45 kDa, was confirmed to have the catalytic ability to produce this compound. nih.gov A recombinant fructosyltransferase (r-AoFT) from Aspergillus oryzae ZZ-01 has also been cloned and characterized, proving its utility for the enzymatic production of Sucrose-6-acetate. mdpi.comsemanticscholar.org

Substrate Specificity and Reaction Pathway Analysis (e.g., using glucose-6-acetate and sucrose)

The enzymatic synthesis of this compound by fructosyltransferase proceeds via a specific transglycosylation reaction. The established reaction pathway involves the use of sucrose and glucose-6-acetate as the donor and acceptor substrates, respectively. ijbiotech.comnih.gov

The mechanism of action for fructosyltransferases involves the cleavage of the β-(1,2)-glycosidic bond in the sucrose molecule. semanticscholar.org The enzyme then catalyzes the transfer of the liberated fructosyl group to the 6-hydroxyl position of glucose-6-acetate, resulting in the formation of this compound. nih.govsemanticscholar.org This regioselectivity is a key advantage of the enzymatic route over chemical synthesis, which often produces a mixture of isomers. ijbiotech.com

The catalytic mechanism at the molecular level is understood to involve a trio of critical amino acid residues: Asp39 (nucleophile), Asp164 (transition-state stabilizer), and Glu216 (general acid/base catalyst). mdpi.com These residues are essential for substrate binding and the catalytic reaction. mdpi.com The specificity for glucose-6-acetate as the acceptor substrate allows for the targeted synthesis of the desired this compound.

Green Chemistry Principles in this compound Synthesis

The integration of green chemistry principles into the synthesis of this compound aims to create more sustainable and environmentally friendly manufacturing processes. Key areas of focus include the use of alternative energy sources and the reduction or elimination of hazardous solvents.

Ultrasound-Assisted Synthesis Strategies

Ultrasound-assisted synthesis has emerged as a promising green technology for producing sucrose esters, including this compound. google.com This technique utilizes the energy of ultrasonic waves to accelerate chemical reactions, often leading to shorter reaction times, milder conditions, and increased product yields. uctm.edufkit.hr

In the context of sucrose ester synthesis, sonochemistry has been shown to be effective. biointerfaceresearch.com For example, the ultrasound-assisted esterification of sucrose with acetic anhydride to produce sucrose octaacetate resulted in a higher yield at a lower temperature (45°C) compared to conventional heating methods. fkit.hr This approach is considered an environmentally friendly method due to its reduced energy consumption and improved efficiency. fkit.hr A patent has specifically mentioned the use of ultrasound in the enzymatic synthesis of sucrose-6-ester, indicating its applicability to this specific compound. google.com

Solvent-Free or Environmentally Benign Media Approaches

A major goal in green chemistry is to replace hazardous organic solvents like N,N-dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO), which are traditionally used in sucrose ester production. sci-hub.se Significant research has been dedicated to developing solvent-free synthesis methods or employing more environmentally benign media.

One innovative solvent-free approach involves the co-melting of solid sucrose with a multivalent cation soap, such as magnesium or zinc stearate (B1226849), in the presence of a base. assemblingsugars.frresearchgate.net This creates a homogeneous, molten reaction mixture at elevated temperatures (e.g., 125°C), allowing the reaction to proceed efficiently without a solvent and yielding high proportions of the desired monoesters. assemblingsugars.frresearchgate.net

Another sustainable strategy is the use of biocatalysis in solvent-free, suspension-based media. mdpi.com This method involves creating metastable suspensions of saccharide particles in a liquid-phase reaction medium, which enhances the miscibility of hydrophilic and hydrophobic reactants and allows the reaction to proceed without the need for organic solvents. mdpi.com Furthermore, the use of ionic liquids as cosolvents in enzymatic synthesis has been shown to enhance the transfructosylation activity of fructosyltransferase, leading to a 3.18-fold increase in the yield of Sucrose-6-acetate and reducing the reaction time. researchgate.net These approaches significantly reduce waste and environmental impact, aligning with the core principles of green chemistry. patsnap.com

Post Synthesis Processing and Purification Methodologies

Separation Techniques for Sucrose-6-Acetic Ester

The primary goal of separation is to isolate this compound from other sucrose (B13894) esters, unreacted sucrose, and solvents. This is typically achieved through a combination of chromatographic and crystallization techniques.

Chromatographic techniques are powerful tools for the separation and purification of sucrose esters by exploiting differences in their polarity and affinity for a stationary phase.

High-Performance Liquid Chromatography (HPLC) is a widely used analytical method for identifying and quantifying this compound during its synthesis and purification. nih.govresearchgate.net Preparative HPLC can also be employed for purification. A common method involves using a reversed-phase column with a mobile phase consisting of a gradient of methanol (B129727) and water. researchgate.net This technique allows for the separation of mono-, di-, and even octa-esters in a single analytical run. researchgate.net The combination of HPLC with Evaporative Light Scattering Detection (ELSD) or Mass Spectrometry (MS) provides a robust system for both separation and identification of the various sucrose ester isomers. researchgate.netnih.gov

Column chromatography using silica (B1680970) gel as the stationary phase is an effective method for purifying sucrose-6-acetate on a larger scale. The process benefits from the reusability of the silica gel and the developing solvent, which can reduce production costs. patsnap.com This method has been reported to yield this compound with a purity of over 98%. patsnap.com

Online Liquid Chromatography-Gas Chromatography/Mass Spectrometry (LC-GC/MS) has also been applied for the detailed separation and analysis of sucrose esters, demonstrating the advanced capabilities of modern chromatographic methods in this field. nih.gov

Crystallization is a fundamental technique for the large-scale purification of this compound, effectively removing impurities by precipitating the desired compound from a solution.

A common approach involves dissolving the crude product in a suitable solvent system and then inducing crystallization by changing the conditions, such as temperature or solvent composition. patsnap.comepo.org For instance, a crude mixture can be concentrated and then treated with a solvent like isoamyl alcohol to precipitate this compound crystals. patsnap.com Subsequent filtration and drying under vacuum yield the purified product. patsnap.com The purity achieved can be influenced by factors such as the temperature and the volume ratio of the anti-solvent to the crude product. patsnap.com

Another patented method involves dissolving the crude product in a solvent such as ethyl acetate (B1210297) and then inducing crystallization by adding glacial acetic acid until the pH reaches approximately 2.6. patsnap.com The mixture is stirred to allow for the formation of a large number of white crystals, which are then collected by filtration. patsnap.com

| Protocol | Solvent/Precipitant | Key Parameters | Reported Purity | Reference |

|---|---|---|---|---|

| Precipitation | Isoamyl Alcohol | Temperature: 20°C; Volume Ratio (Isoamyl Alcohol:Crude) = 3:1 | 92% | patsnap.com |

| pH Adjustment | Ethyl Acetate / Glacial Acetic Acid | pH adjusted to 2.6 with glacial acetic acid | Not specified | patsnap.com |

| Recrystallization | Isopropanol | Primary crystals dissolved in isopropanol, seeded, and allowed to recrystallize | Not specified | patsnap.com |

| Salt Fractionation | Ammonium Sulfate (B86663) / Ethyl Acetate | Reaction at 60°C, followed by extraction and crystallization at 10-15°C | 87-89% | google.com |

| Gradient Crystallization | Ethyl Acetate / Low-polarity solvent | Three-step cooling crystallization from 40-50°C down to -10-0°C | High purity | epo.org |

Removal of Reaction Byproducts and Unreacted Reagents

The synthesis of this compound often involves the use of excess reagents and produces various byproducts that must be removed. Key impurities include acetic acid and, in certain chemical synthesis routes, organotin catalysts.

Acetic acid is a common byproduct of the acetylation reaction. Its removal is crucial as it can interfere with subsequent reaction steps.

One industrial method for removing acetic acid from a Dimethylformamide (DMF) solution of the product involves a multi-step process using distillation towers. patsnap.com Initially, water is removed in a dehydration tower. The resulting mixture is then fed into a stripping tower where DMF vapor is used to separate the acetic acid from the this compound solution. patsnap.com

A simpler, though potentially less efficient, method is neutralization. This involves adding an alkali, such as sodium hydroxide (B78521), to the solution to convert the acetic acid into its corresponding salt (e.g., sodium acetate). patsnap.com However, this generates a solid byproduct that must then be filtered out, adding another step to the process. patsnap.com For laboratory-scale purifications, an aqueous workup with a bicarbonate solution is a common and effective way to neutralize and remove residual acetic acid. reddit.com Azeotropic distillation with a solvent like heptane (B126788) or toluene (B28343) can also be used to remove traces of acetic acid. reddit.com

Certain synthesis pathways for this compound utilize organotin compounds, such as dialkyltin oxides, as catalysts to achieve regioselective acetylation at the 6-position. google.com These catalysts are toxic and must be thoroughly removed from the final product. Furthermore, their high cost makes recovery and recycling economically desirable.

A patented method for the separation of these organotin compounds involves liquid-liquid extraction. google.com After the acylation reaction, water is added to the reaction mixture. The organotin compound is then extracted using a non-polar organic solvent. This solvent can later be concentrated to recover the organotin catalyst for reuse in subsequent batches. google.com This approach avoids cumbersome solid handling and facilitates a more continuous production process. google.com

| Impurity | Removal Method | Description | Reference |

|---|---|---|---|

| Acetic Acid | Distillation/Stripping | Involves a dehydration tower followed by a stripping tower using DMF vapor to separate acetic acid. | patsnap.com |

| Neutralization | Addition of an alkali (e.g., sodium hydroxide) to form a salt (e.g., sodium acetate), which is then typically filtered off. | patsnap.com | |

| Aqueous Workup | Washing the organic solution with an aqueous bicarbonate solution to neutralize and extract the acid. | reddit.com | |

| Organotin Compounds | Liquid-Liquid Extraction | Extraction with a non-polar organic solvent after the addition of water to the reaction mixture, allowing for catalyst recovery. | google.com |

Chemical Reactivity and Derivatization of Sucrose 6 Acetic Ester

Regioselective Functionalization and Modification

The presence of multiple hydroxyl groups with varying reactivities on the sucrose-6-acetic ester molecule makes regioselective functionalization a critical aspect of its chemistry. The primary hydroxyl groups at the 6'- and 1'-positions of the fructose (B13574) unit are generally more reactive than the secondary hydroxyl groups. However, intramolecular hydrogen bonding can influence the accessibility and nucleophilicity of these groups.

The acetyl group at the C-6 position effectively serves as a protecting group, preventing this primary hydroxyl from participating in further reactions and directing functionalization to the remaining seven hydroxyl groups. This initial protection is fundamental to achieving specific substitution patterns in subsequent derivatization steps. The selective modification of the other hydroxyl groups can be achieved through the careful choice of reagents, reaction conditions, and the use of additional protecting groups. For instance, bulky reagents will preferentially react with the less sterically hindered primary hydroxyl groups.

Conversion Pathways to Advanced Sucrose (B13894) Derivatives

The most significant and well-documented derivatization of this compound is its conversion to sucralose (B1001) (4,1',6'-trichloro-4,1',6'-trideoxygalactosucrose). This transformation involves the selective chlorination of the hydroxyl groups at the 4, 1', and 6' positions. sciencesnail.comwikipedia.org

A common method for this chlorination involves treating sucrose-6-acetate with a suitable chlorinating agent. researchgate.netsemanticscholar.org Various reagents can be employed for this purpose, with thionyl chloride (SOCl₂) in a polar aprotic solvent like N,N-dimethylformamide (DMF) being a frequently utilized system. sciencesnail.comsemanticscholar.org Other chlorinating agents such as phosphorus pentachloride (PCl₅) have also been reported. sciencesnail.com The reaction proceeds via a nucleophilic substitution mechanism, where the hydroxyl groups are converted into good leaving groups, which are subsequently displaced by chloride ions.

The general synthetic pathway to sucralose from this compound can be summarized in two main steps:

Selective Chlorination: Sucrose-6-acetate is reacted with a chlorinating agent to replace the hydroxyl groups at the 4, 1', and 6' positions with chlorine atoms, forming sucralose-6-acetate.

Deacetylation: The acetyl group at the 6-position is removed, typically by hydrolysis under basic conditions (e.g., using sodium hydroxide (B78521) in methanol), to yield the final product, sucralose. sciencesnail.comgoogle.com

The reaction conditions, including temperature and the molar ratio of reactants, are carefully controlled to ensure the desired regioselectivity and to minimize the formation of byproducts. google.comepo.org

Table 1: Common Reagents in the Chlorination of this compound

| Reagent | Role | Solvent |

| Thionyl chloride (SOCl₂) | Chlorinating agent | N,N-Dimethylformamide (DMF) |

| Phosphorus pentachloride (PCl₅) | Chlorinating agent | N,N-Dimethylformamide (DMF) |

| Sodium hydroxide (NaOH) | Deacetylation catalyst | Methanol (B129727) |

While the chlorination to sucralose is the most prominent reaction, this compound can undergo other esterification and transesterification reactions to yield a variety of sucrose derivatives. The remaining free hydroxyl groups can be acylated with different acylating agents to introduce other ester functionalities.

For example, the synthesis of sucrose-6-acetate itself can be achieved through a transesterification reaction where sucrose is reacted with an acetate (B1210297) donor, such as vinyl acetate or ethyl acetate, in the presence of a suitable catalyst. google.comresearchgate.net This indicates that the acetyl group at the 6-position can potentially be exchanged through transesterification under specific conditions, leading to different ester derivatives at that position.

Furthermore, the remaining seven hydroxyl groups of this compound are available for further esterification. By employing different acid anhydrides or acid chlorides, it is possible to synthesize mixed esters of sucrose. The regioselectivity of these reactions would again depend on the relative reactivity of the hydroxyl groups and the steric hindrance of the acylating agent. These sucrose esters have potential applications as surfactants and emulsifiers in various industries. redalyc.orgresearchgate.net

Advanced Analytical Characterization Techniques for Sucrose 6 Acetic Ester

Spectroscopic Analysis

Spectroscopic methods are indispensable for the structural confirmation of sucrose-6-acetic ester, offering detailed information about its molecular framework and the presence of specific functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique for the complete structural assignment of this compound. Through one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments, the precise location of the acetyl group and the conformation of the sucrose (B13894) backbone can be unequivocally determined.

¹H NMR spectroscopy provides information on the chemical environment of each proton in the molecule. In this compound, the acetylation at the 6-position of the glucose unit causes a significant downfield shift of the H-6 protons compared to unmodified sucrose. These protons typically resonate as a multiplet. The anomeric proton of the glucose unit (H-1) appears as a doublet, with a coupling constant characteristic of its axial orientation.

¹³C NMR spectroscopy is used to identify all carbon atoms in the molecule. The acetylation at the C-6 position leads to a downfield shift of the C-6 signal and an upfield shift of the adjacent C-5 signal, a typical pattern for acylation. The carbonyl carbon of the acetyl group introduces a new signal in the downfield region of the spectrum.

Detailed analysis of a purified 6-O-acetyl-α-D-glucopyranosyl-β-D-fructofuranoside isomer has provided the following specific chemical shift assignments in D₂O, which are crucial for its unambiguous identification.

¹H and ¹³C NMR Chemical Shifts (δ, ppm) for a this compound Isomer

| Position | δH (ppm) | δC (ppm) |

|---|---|---|

| 1 | 5.43 (d, 3.9) | 95.1 |

| 2 | 3.57 (t, 9.6) | 74.1 |

| 3 | 3.82 (t, 9.4) | 75.6 |

| 4 | 3.47 (t, 9.7) | 72.1 |

| 5 | 4.01 (ddd, 9.9, 5.0, 2.2) | 72.5 |

| 6a | 4.48 (dd, 12.2, 2.2) | 65.4 |

| 6b | 4.32 (dd, 12.2, 5.0) | |

| 1' | - | 64.9 |

| 2' | - | 106.5 |

| 3' | 4.22 (d, 8.5) | 79.4 |

| 4' | 4.08 (t, 8.2) | 76.9 |

| 5' | 3.89 (ddd, 8.0, 5.7, 2.4) | 84.1 |

| 6'a | 3.78 (dd, 12.2, 2.4) | 65.9 |

| 6'b | 3.72 (dd, 12.2, 5.7) | |

| C=O | - | 176.9 |

| CH₃ | 2.12 (s) | 22.9 |

Data sourced from studies on purified sucrose ester isomers. The presented data is for 6-O-acetyl-α-D-glucopyranosyl-β-D-fructofuranoside. Coupling constants (J) in Hz are given in parentheses.

Infrared (IR) Spectroscopy for Functional Group Confirmation and Acetylation Analysis

Infrared (IR) spectroscopy is a rapid and effective technique for confirming the presence of key functional groups in this compound and verifying the success of the acetylation reaction. By comparing the IR spectrum of the product to that of the starting material, sucrose, characteristic changes can be observed.

The spectrum of sucrose is dominated by a broad absorption band in the region of 3600-3200 cm⁻¹, which is indicative of the O-H stretching vibrations of its multiple hydroxyl groups. Upon successful acetylation to form this compound, the intensity of this broad O-H band decreases.

Crucially, the introduction of the acetyl group gives rise to new, distinct absorption bands. A strong, sharp peak typically appears around 1750-1735 cm⁻¹, which is characteristic of the C=O (carbonyl) stretching vibration of the ester functional group. Additionally, a new band corresponding to the C-O stretching of the ester linkage is observed in the 1250-1230 cm⁻¹ region. The presence of these bands, coupled with the diminished O-H signal, provides strong evidence for the formation of this compound.

Characteristic IR Absorption Bands for this compound Analysis

| Functional Group | Vibrational Mode | Characteristic Absorption Range (cm⁻¹) | Significance in Analysis |

|---|---|---|---|

| O-H (Hydroxyl) | Stretching | 3600 - 3200 (broad) | Indicates presence of unreacted hydroxyl groups. Intensity decreases upon acetylation. |

| C=O (Ester Carbonyl) | Stretching | 1750 - 1735 (strong, sharp) | Confirms the presence of the acetyl ester group; a key indicator of successful reaction. |

| C-O (Ester) | Stretching | 1250 - 1230 | Further confirms the ester functional group. |

| C-H (Alkyl) | Stretching | 3000 - 2850 | Present in both sucrose and its ester; part of the carbohydrate backbone. |

Chromatographic Quantification and Purity Assessment

Chromatographic techniques are essential for the separation, quantification, and purity assessment of this compound, particularly in complex reaction mixtures that may contain unreacted sucrose, and other regioisomers of acetylated sucrose.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation (e.g., HPLC-ELSD, HPLC-DAD)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of this compound. Due to the compound's lack of a strong UV chromophore, detectors such as a Diode Array Detector (DAD) at low wavelengths or an Evaporative Light Scattering Detector (ELSD) are commonly employed.

HPLC-DAD: A method utilizing HPLC with DAD detection has been developed for the rapid quantification of sucrose-6-acetate. ingentaconnect.comingentaconnect.com Detection at a low wavelength, such as 191 nm, allows for the determination of sucrose-6-acetate. ingentaconnect.comingentaconnect.com A key advantage of this method is the ability to use sucrose as an external standard, as both sucrose and sucrose-6-acetate exhibit a similar molar extinction coefficient at this wavelength. ingentaconnect.com This circumvents the need for the often tedious preparation of a pure sucrose-6-acetate standard. ingentaconnect.comingentaconnect.com The method demonstrates good linearity, recovery, and precision. ingentaconnect.comingentaconnect.com

HPLC-ELSD: For a more universal detection method that does not rely on UV absorbance, HPLC coupled with an ELSD is highly effective. ELSD is a mass-based detector that is suitable for analyzing compounds like sucrose esters that are non-volatile and lack chromophores. This method allows for the separation and quantification of a range of sucrose esters, from mono- to higher-substituted esters, often using a reversed-phase column with a gradient elution of methanol (B129727) and water.

A typical validated HPLC-DAD method for the quantification of this compound might exhibit the following performance characteristics:

Example Validation Parameters for an HPLC-DAD Method for this compound

| Parameter | Typical Value/Range |

|---|---|

| Linear Range | 0.03 to 150 µmol/L |

| Coefficient of Determination (r²) | > 0.999 |

| Limit of Detection (LOD) | ~0.01 µmol/L (S/N=3) |

| Recovery | 94.89% to 102.31% researchgate.net |

| Precision (RSD) | < 3% (for n=6) researchgate.net |

Gas Chromatography-Mass Spectrometry (GC-MS) Applications in Complex Mixtures

Gas Chromatography-Mass Spectrometry (GC-MS) can be applied to the analysis of this compound, although it requires a derivatization step to increase the compound's volatility. A common approach involves the silylation of the free hydroxyl groups to produce trimethylsilyl (TMS) derivatives.

This technique is particularly useful for analyzing complex mixtures and identifying different sucrose esters based on their mass spectra. The analytical approach often involves an initial extraction of the sucrose esters, followed by hydrolysis to liberate sucrose. The resulting sucrose is then hydrolyzed to glucose and fructose (B13574), which are subsequently silylated before GC-MS analysis. researchgate.net This indirect method allows for the estimation of the total sucrose ester content in a sample. researchgate.net The mass spectrometer provides definitive identification of the derivatized components based on their fragmentation patterns. While powerful for identification, the multi-step sample preparation can be a drawback for routine quantitative analysis.

Advanced Purity and Compositional Analysis Methods

For a more in-depth analysis of crude mixtures containing this compound and its regioisomers, advanced methods combining chromatography with specific detection techniques have been developed.

One such method is on-line hydrolysis-high-performance liquid chromatography with pulsed amperometric detection (PAD). nih.gov This sensitive and standard-free method is capable of separating sucrose, and various regioisomers of acetylated sucrose on a C18 column. nih.gov After chromatographic separation, the individual isomers are quantified through on-line alkaline hydrolysis, which liberates sucrose. nih.gov The resulting sucrose is then detected by PAD, allowing for the indirect estimation of the content of each sucrose acetate (B1210297) isomer. nih.gov This technique is particularly valuable for monitoring the synthesis and purification of this compound, providing detailed information on the isomeric purity of the product. nih.gov

Mechanistic and Theoretical Studies of Sucrose 6 Acetic Ester Reactions

Reaction Mechanism Elucidation for Synthesis Pathways (e.g., Organotin Chemistry)

The regioselective synthesis of sucrose-6-acetic ester, a key intermediate in various applications, has been effectively achieved using organotin-mediated pathways. The mechanism of this selective acylation relies on the temporary activation of specific hydroxyl groups on the sucrose (B13894) molecule through the formation of a stannylene acetal (B89532) intermediate. Dibutyltin (B87310) oxide (DBTO) is a commonly employed reagent for this purpose nih.govwikipedia.org.

The reaction mechanism proceeds through several key steps:

Formation of the Stannylene Acetal: Sucrose reacts with dibutyltin oxide to form a dibutylstannylene acetal. This intermediate is not a simple monomer. Evidence suggests that stannylene acetals of carbohydrates can form dimers and other oligomeric structures in solution researchgate.net. The specific structure of these aggregates plays a crucial role in the subsequent regioselectivity of the reaction.

Activation of the 6-Hydroxyl Group: The formation of the tin acetal activates the oxygen atoms of the involved hydroxyl groups. In the case of sucrose, the reaction with DBTO preferentially forms an intermediate that enhances the nucleophilicity of the oxygen at the C-6 position. One proposed mechanism involves the formation of a 6-O-[dihydrocarbyl(hydroxy)stannoxyl]sucrose intermediate google.com. This structure effectively isolates and activates the C-6 primary alcohol. Explanations for this high regioselectivity are based on the specific structures the stannylene acetal forms in solution and the potential for intramolecular migration of the stannylene group, which ultimately favors activation at the sterically accessible 6-position nih.gov.

Regioselective Acylation: The activated tin-sucrose complex then reacts with an acylating agent, such as acetic anhydride (B1165640). The acyl group is preferentially transferred to the most nucleophilic oxygen atom, which, in this activated complex, is the one at the C-6 position. The organotin moiety acts as a protecting group that directs the acylation before being removed.

Catalyst Regeneration/Product Release: Following the acyl transfer, the this compound product is released, and the organotin species can be regenerated or removed from the reaction mixture.

This organotin-mediated pathway overcomes significant challenges in sucrose chemistry, where the similar reactivity of the three primary (C-6, C-1', C-6') and five secondary hydroxyl groups typically leads to a complex mixture of products in non-selective reactions nih.govnih.gov. The stannylene acetal method provides a reliable route to isolate the 6-O-acylated product with good yields nih.gov.

Kinetic and Thermodynamic Aspects of Esterification and Derivatization Processes

The efficiency of this compound synthesis is governed by kinetic and thermodynamic factors. Kinetic studies focus on reaction rates, the influence of reactant concentrations, temperature, and catalysts, while thermodynamic analysis provides insight into the spontaneity and equilibrium position of the reaction.

The reaction network is as follows:

Step 1 (High Temp): Sucrose + DBTO ⇌ DBSS + H₂O

Step 2 (Low Temp): DBSS + Acetic Anhydride → Sucrose-6-acetate + other esters

Kinetic models developed for this process confirm that the reactions follow second-order kinetics. The rate constants (k) for each reaction step have been determined experimentally at various temperatures, allowing for the calculation of key activation parameters through the Arrhenius equation, k = A * exp(-Ea/RT) acs.org.

| Reaction Step | Parameter | Value |

|---|---|---|

| Sucrose → DBSS (High-Temp) | Activation Energy (Ea) | 75.14 kJ/mol |

| Pre-exponential Factor (A) | 1.54 x 108 L/(mol·min) | |

| DBSS → Sucrose-6-acetate (Low-Temp) | Activation Energy (Ea) | 42.68 kJ/mol |

| Pre-exponential Factor (A) | 3.06 x 105 L/(mol·min) | |

| DBSS → Sucrose-4-acetate (Byproduct) | Activation Energy (Ea) | 50.48 kJ/mol |

| Pre-exponential Factor (A) | 1.12 x 106 L/(mol·min) |

The inherent reactivity of sucrose's hydroxyl groups also dictates the kinetic outcomes. A detailed kinetic study on the reaction of sucrose with phenyl isocyanate determined the relative reactivity order of the eight hydroxyl groups as: 6' > 6 > 1' > 3 > 4 > 2 > 4' > 3' rsc.org. This confirms that the primary hydroxyl groups are the most reactive, with the 6-OH group being the second most reactive primary alcohol, which aligns with the observed selectivity in many esterification reactions.

Computational Chemistry Approaches for Understanding Reactivity and Selectivity (General)

Computational chemistry has emerged as a powerful tool for understanding the complex reactivity of polyfunctional molecules like sucrose and for predicting the regioselectivity of their reactions. Methods such as Density Functional Theory (DFT) and molecular dynamics (MD) simulations provide atomic-level insights that complement experimental findings rsc.orgnih.gov.

Predicting Hydroxyl Group Reactivity: The selective synthesis of this compound hinges on differentiating the reactivity of the target 6-OH group from the other seven. Computational models can calculate electronic properties of the sucrose molecule that correlate with this reactivity. For instance, DFT calculations have been used to determine the Mulliken charges of the oxygen atoms in sucrose's hydroxyl groups. A detailed kinetic study found that the experimentally determined order of reactivity for the eight hydroxyl groups was in excellent agreement with the order predicted by these DFT-calculated charges rsc.org. This demonstrates that computational methods can successfully predict the most likely sites for electrophilic attack.

Modeling Reaction Pathways and Transition States: Computational chemistry can be employed to model the entire reaction pathway for esterification. This includes simulating the conformational flexibility of sucrose, the structure of reaction intermediates (like the stannylene acetal), and the geometry of transition states. By calculating the energy barriers associated with acylation at different hydroxyl positions, researchers can rationalize and predict the observed product distribution. For example, computational studies on the enzyme-catalyzed transesterification of sucrose have utilized conformational searches of putative transition states to understand how the enzyme's binding pocket adapts to the substrate to achieve high regioselectivity nih.gov. These models can elucidate the subtle enthalpic and entropic contributions that govern the reaction outcome aau.dk.

Investigating Solvent and Catalyst Effects: The choice of solvent and catalyst is critical in sucrose chemistry. Molecular dynamics simulations can model the interactions between sucrose, the catalyst, and solvent molecules. Such simulations have been used to explain why certain enzymatic esterifications are less efficient in specific solvents, revealing that strong interactions between the sugar and the solvent can hinder the reaction acs.org. Similarly, computational models can help understand how a catalyst, like dibutyltin oxide, interacts with sucrose to activate a specific hydroxyl group, guiding the design of more efficient and selective catalytic systems.

By providing a molecular-level picture of stereoelectronic effects and reaction energetics, computational approaches offer a predictive framework for the rational design of synthetic routes to specifically derivatized sucrose compounds like this compound researchgate.net.

Industrial and Research Applications of Sucrose 6 Acetic Ester

Role as a Chemical Precursor in High-Value Compound Synthesis

The primary application of sucrose-6-acetic ester is as a pivotal intermediate in multi-step chemical syntheses. By protecting the most reactive primary hydroxyl group (C-6), it allows for selective modifications at other positions on the sucrose (B13894) molecule.

This compound is a key intermediate in the most common industrial synthesis pathways for sucralose (B1001), a widely used high-intensity artificial sweetener. The production of sucralose from sucrose requires the selective replacement of three specific hydroxyl groups with chlorine atoms. The use of this compound is a cornerstone of the "monogroup protection" method, which offers a high-yield and efficient route for this transformation. wikipedia.orgdss.go.th

The general synthesis process involves three main steps:

Selective Acetylation: Sucrose is treated to selectively place an acetyl group at the 6-position, forming this compound. This step protects the C-6 hydroxyl group from being chlorinated in the subsequent step. semanticscholar.org

Chlorination: The this compound intermediate is then subjected to a chlorination agent. This reaction selectively targets the hydroxyl groups at the 4, 1', and 6' positions, replacing them with chlorine atoms to produce 4,1',6'-trichlorogalactosucrose-6-acetate (sucralose-6-acetate). wikipedia.org

Deacetylation: The final step involves the removal of the acetyl protecting group from the 6-position, typically through hydrolysis in basic conditions, to yield the final product, sucralose. wikipedia.orgbiointerfaceresearch.com

Both chemical and enzymatic methods have been developed for the initial and most crucial step—the synthesis of this compound. Chemical methods often employ reagents like trimethyl orthoacetate or involve organotin compounds to direct the acetylation. dss.go.thgoogle.com Enzymatic routes, utilizing enzymes such as fructosyltransferase or lipase (B570770), are also employed as they can offer high selectivity under milder reaction conditions, though this can present challenges in terms of cost and scalability. nih.gov

Synthesis Methods for this compound

| Method Type | Reagents/Catalysts | Key Characteristics | Molar Yield Reported |

|---|---|---|---|

| Trimethyl Orthoacetate Method | Trimethyl orthoacetate, p-toluenesulfonic acid, DMF | A common chemical route; reaction conditions can be optimized to improve yield and purity. | 83.3% - 85.0% google.com |

| Organotin Method | Dibutyltin (B87310) oxide, acetic anhydride (B1165640), DMF | Offers high conversion rates and the reaction liquid can often be used directly in the subsequent chlorination step. | Not specified in sources. dss.go.th |

| Transesterification | Ethyl acetate (B1210297), solid acid catalyst (e.g., ceric sulfate), DMF | Presents a simpler process with potentially lower production costs. | Product contained 79.3% this compound. google.com |

| Enzymatic (Fructosyltransferase) | Immobilized Fructosyltransferase (IFTase), sucrose, glucose-6-acetate | Biosynthesis route that avoids toxic impurities from chemical methods. | 24.96% g-6-a conversion rate. nih.gov |

Sucrose esters, particularly those with long fatty acid chains, are valuable non-ionic surfactants and emulsifiers used extensively in the food, cosmetic, and pharmaceutical industries. dss.go.thresearchgate.net The synthesis of these specialty esters requires control over the degree and position of esterification on the sucrose molecule. mdpi.com

Because sucrose has eight hydroxyl groups with varying reactivity, achieving selective acylation to produce specific mono-, di-, or tri-esters is a significant synthetic challenge. dss.go.th The most reactive hydroxyl groups are the primary ones at positions 6, 1', and 6'. wikipedia.org By starting with this compound, the C-6 position is already blocked. This makes it a strategic starting material for directing subsequent esterification reactions to the other available hydroxyl groups, including the primary 1' and 6' positions or the secondary positions. This controlled approach is crucial for synthesizing specialty sucrose esters with tailored properties, such as a specific Hydrophilic-Lipophilic Balance (HLB), which determines their function as emulsifiers. dss.go.th After the desired fatty acid chains are added, the acetate group at the C-6 position can be selectively removed if necessary, yielding a specialty ester that would be difficult to produce directly from sucrose.

Potential in Bio-based Material Development (as a Synthetic Intermediate)

The development of biodegradable plastics from renewable resources is a major focus of modern materials science. Sucrose and its derivatives are attractive candidates for this purpose due to their low cost, availability, and biodegradability. While sucrose itself can be used, its derivatives, including various esters, often provide more desirable properties for material applications.

Sucrose esters, synthesized from precursors like this compound, are being investigated for their role as bio-based plasticizers and additives. biointerfaceresearch.comscispace.com Plasticizers are compounds added to polymers to increase their flexibility and durability. The use of bio-based plasticizers is critical for creating fully biodegradable plastics. Research has shown that sucrose esters, such as sucrose laurate, can act as effective plasticizers for polymers like polyvinyl chloride (PVC), reducing its glass transition temperature and making it more flexible. biointerfaceresearch.comresearchgate.net Other studies have incorporated sucrose esters like sucrose stearate (B1226849) into blends of starch and polycaprolactone (B3415563) (PCL) to create biodegradable plastics with improved properties. semanticscholar.org

In this context, this compound serves as a foundational intermediate. The synthesis of specific sucrose esters (e.g., sucrose octaacetate, sucrose laurate, sucrose palmitate) used in these material applications often requires the controlled, stepwise addition of acyl groups. biointerfaceresearch.com As a selectively protected monosubstituted ester, this compound represents a key synthetic intermediate that enables the creation of more complex, higher-order esters which can then be formulated into bio-based plastics and blends.

Future Research Directions and Challenges in Sucrose 6 Acetic Ester Chemistry

Development of Novel and Sustainable Synthesis Routes

Traditional chemical synthesis of sucrose-6-acetic ester often involves harsh conditions, toxic solvents like pyridine, and complex purification steps to separate various isomers and byproducts. nih.gov The development of greener, more sustainable methods is a primary goal for future research. A significant area of focus is the use of biocatalysts, which offer high selectivity under mild reaction conditions.

Enzymatic synthesis routes represent a promising sustainable alternative. Enzymes, particularly lipases and fructosyltransferases, have been investigated for their ability to catalyze the regioselective acylation of sucrose (B13894).

Fructosyltransferase (FTase): Studies have demonstrated the synthesis of sucrose-6-acetate using fructosyltransferase from Aspergillus sp. nih.govnih.gov An immobilized FTase (IFTase) was used to catalyze the reaction between sucrose and glucose-6-acetate (g-6-a) to produce the target ester. nih.govijbiotech.com Research has focused on optimizing various reaction parameters to improve the conversion rate. nih.gov For instance, one study found optimal conditions to be a 1:2 ratio of g-6-a to sucrose at 50°C and a pH of 6.5, achieving a g-6-a conversion rate of 24.96%. nih.govnih.gov Future work will likely focus on inhibiting the production of byproducts like kestose to further increase the yield. nih.gov

Lipases: Lipases, such as those from Candida rugosa and Candida antarctica, are also effective biocatalysts for producing sucrose esters. researchgate.nete3s-conferences.org Research has explored the transesterification of sucrose with vinyl acetate (B1210297) catalyzed by immobilized Candida rugosa lipase (B570770). researchgate.net The use of surfactants and sol-gel supports has been shown to enhance the yield, with one study achieving up to 78.68%. researchgate.net Another approach utilized Candida antarctica lipase for the esterification of sucrose with methyl esters derived from palm kernel oil, reaching a yield of 90.45% after 10 hours. e3s-conferences.orge3s-conferences.org

Solvent choice is another critical aspect of sustainable synthesis. While polar aprotic solvents like N,N-dimethylformamide (DMF) are common, research into greener solvent systems or solvent-free conditions is expanding. researchgate.nete3s-conferences.orgassemblingsugars.fr For example, the use of a two-phase system consisting of a buffer solution and an organic solvent has been investigated. researchgate.net Additionally, solvent-free methods using molten mixtures containing divalent metal fatty acid alkanoates are being explored to create a homogeneous reaction environment and favor the formation of monoesters. assemblingsugars.fr

Further research is needed to discover more robust and efficient enzymes, optimize immobilization techniques for better reusability, and develop economically viable green solvent systems to move these sustainable routes from the laboratory to industrial scale. proquest.com

| Catalyst System | Acyl Donor | Key Findings | Reference |

| Immobilized Fructosyltransferase (Aspergillus sp.) | Glucose-6-acetate | Optimal conditions: 50°C, pH 6.5, 1:2 ratio of g-6-a to sucrose. Achieved a 24.96% conversion rate. | nih.govnih.gov |

| Immobilized Candida rugosa Lipase | Vinyl acetate | Use of surfactant (Tween 80) and sol-gel supports in a DMF composite solvent system yielded up to 78.68% sucrose-6-acetate. | researchgate.net |

| Candida antarctica Lipase | Methyl ester (from palm oil) | Optimal conditions: 10-hour reaction time, 0.4% (w/w) lipase, yielded 90.45% sucrose ester. | e3s-conferences.orge3s-conferences.org |

Exploration of Undiscovered Reactivity and Derivatization Pathways

The reactivity of this compound is predominantly channeled towards its role as a precursor to sucralose (B1001). The primary and most well-documented reaction is the selective chlorination of the 4, 1', and 6' positions to yield sucralose-6-acetate. spkx.net.cn This is typically achieved using a chlorinating agent, such as a Vilsmeier reagent, followed by deacetylation to obtain sucralose. spkx.net.cngoogle.com

However, the potential for other derivatization pathways remains largely unexplored. The remaining seven free hydroxyl groups on the this compound molecule offer multiple sites for further chemical modification. Future research could investigate:

Selective Esterification: Developing methods to selectively acylate other specific hydroxyl groups to create novel sucrose derivatives with potentially useful properties. For instance, further esterification could lead to mixed esters with tailored amphiphilicity for applications as surfactants or emulsifiers.

Etherification Reactions: Exploring the synthesis of ether derivatives, which would be more stable to hydrolysis than esters, potentially leading to new polymers or materials.

Glycosylation: Using the partially protected this compound as an acceptor in glycosylation reactions to synthesize more complex oligosaccharides.

One report suggests that this compound reacts with chlorinating agents to form sulfoxide (B87167) compounds, although this is an atypical reaction pathway that requires further validation. biosynth.com The primary challenge lies in achieving high regioselectivity in any subsequent reaction, given the multiple reactive sites. The acetate group at the 6-position could also potentially participate in acyl migration under certain conditions, further complicating derivatization attempts. A deeper understanding of the relative reactivity of the remaining hydroxyl groups is essential for designing rational synthetic routes to new derivatives.

Enhancement of Regioselectivity and Yield in Complex Systems

Achieving high regioselectivity for the 6-position hydroxyl group is the central challenge in sucrose chemistry. researchgate.net This hydroxyl group is one of three primary hydroxyls (6, 1', 6'), making it more sterically accessible and reactive than the secondary hydroxyls. However, achieving exclusive acylation at C6 without protecting other groups is difficult.

Several strategies have been developed to enhance regioselectivity, but each presents its own challenges:

Enzymatic Catalysis: As discussed, enzymes like lipases often show a preference for the primary hydroxyl groups, particularly at the 6-position. researchgate.net However, mixtures of esters, including the 1'- and 6'- isomers, can still be formed. proquest.com The challenge lies in discovering or engineering enzymes with near-perfect regioselectivity for the C6 hydroxyl.

Organotin Reagents: The use of organotin compounds, such as dibutyltin (B87310) oxide, is a well-established method for activating specific hydroxyl groups. acs.org This method involves the formation of a stannylene acetal (B89532), typically across the 2,3-hydroxyls of the fructose (B13574) unit or activating the 6-hydroxyl, which enhances its nucleophilicity towards acylation. While effective, the toxicity and environmental concerns associated with organotin compounds make the development of cleaner alternatives a priority. acs.org

Orthoester Formation: Another approach involves the reaction of sucrose with a trialkyl orthoacetate to form a temporary 4,6-orthoester. google.comgoogle.com This cyclic intermediate protects the 4- and 6-hydroxyls. Mild acidic hydrolysis then cleaves the orthoester to yield a mixture of sucrose-4-acetate and sucrose-6-acetate. Subsequent treatment with a base can isomerize the 4-ester to the more stable 6-ester, driving the equilibrium towards the desired product. google.comgoogle.com The challenge is to optimize reaction conditions to maximize the yield of the 6-ester and minimize side reactions.

Improving yields in these complex reaction systems is intrinsically linked to enhancing regioselectivity. The formation of isomeric monoesters and higher esters not only reduces the yield of the desired product but also necessitates difficult and costly chromatographic separation. nih.gov Future research will likely focus on computational modeling to better understand substrate-catalyst interactions, the development of novel catalytic systems (e.g., solid acid catalysts), and process optimization to control kinetic versus thermodynamic product formation. acs.orggoogle.com

| Method | Principle | Advantages | Challenges & Future Directions |

| Enzymatic Catalysis | Biocatalysts (lipases, proteases) exhibit natural regioselectivity for primary hydroxyls. | Mild conditions, environmentally friendly, high potential for selectivity. | Often produces isomeric mixtures; need for more selective and robust enzymes; cost of enzyme production. |

| Organotin Reagents | Dibutyltin oxide activates the C6 hydroxyl group for acylation. | High regioselectivity and yield. | Toxicity of tin reagents; stringent purification required to remove tin residues; development of non-toxic alternatives. |

| Orthoester Intermediate | Temporary protection of C4 and C6 hydroxyls, followed by hydrolysis and base-catalyzed isomerization to the C6-ester. | Avoids toxic heavy metals. | Requires multiple steps; control of hydrolysis and isomerization is critical to prevent byproduct formation. |

Advanced Analytical Tools for In-situ Reaction Monitoring

The optimization of synthesis routes for this compound relies heavily on the ability to accurately monitor reaction progress, identify products and byproducts, and quantify yields. Currently, the analysis of sucrose esters typically involves offline chromatographic techniques.

High-Performance Liquid Chromatography (HPLC): HPLC is a widely used method for separating and quantifying sucrose and its various ester derivatives. nih.gov

Thin-Layer Chromatography (TLC): TLC is often used for rapid, qualitative monitoring of the progress of a reaction. uctm.edu

Gas Chromatography (GC): Due to the low volatility of sucrose esters, GC analysis requires prior derivatization to convert the polar hydroxyl groups into more volatile groups, such as silyl (B83357) ethers or acetates. oup.comrestek.com

While effective, these methods are labor-intensive, time-consuming, and provide only discrete data points rather than a continuous, real-time profile of the reaction. A significant challenge and future research direction is the development and implementation of advanced analytical tools for in-situ (in the reaction vessel) and real-time monitoring.

Process Analytical Technology (PAT) tools, such as spectroscopic methods, could provide continuous insight into reaction kinetics, catalyst behavior, and the formation of intermediates and byproducts. Potential techniques include:

Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy: These vibrational spectroscopy techniques can monitor the disappearance of reactants (e.g., anhydride (B1165640) C=O stretching) and the appearance of products (ester C=O stretching) in real-time.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Benchtop or flow NMR could provide detailed structural information directly from the reaction mixture, allowing for the simultaneous tracking of multiple species.

The implementation of these advanced tools is challenging in complex, often heterogeneous, reaction mixtures typical for sucrose chemistry. Overcoming issues like signal overlap, solvent interference, and the need for robust calibration models is crucial. Successful development of in-situ monitoring would enable more precise process control, leading to improved optimization of reaction conditions, higher yields, and enhanced safety and efficiency in the production of this compound.

Q & A

Q. What interdisciplinary approaches integrate this compound into drug delivery systems?

- Methodology : Formulate nanoparticles using solvent evaporation (e.g., PLGA carriers). Characterize encapsulation efficiency (UV-Vis) and release profiles (dialysis membranes). Validate biocompatibility via cytotoxicity assays (MTT) and in vivo imaging (e.g., fluorescent tagging) .

Guidelines for Rigorous Research

- Data Reporting : Adhere to the STREAMS checklist for chemical stability studies, detailing sample size, measurement replicates, and statistical tests .

- Literature Review : Prioritize peer-reviewed journals indexed in PubMed or Web of Science. Exclude non-academic sources (e.g., supplier catalogs) .

- Ethical Compliance : For biological studies, follow OECD guidelines for in vitro/in vivo testing and disclose conflicts of interest .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.